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Abstract: Titanium silicide (TiSi2) is a critical material in the fabrication of integrated circuits
(ICs), primarily used to reduce the parasitic resistance of polysilicon gates and source/drain
regions. Its low resistivity, high thermal stability, and compatibility with the self-aligned silicide
(salicide) process have made it a cornerstone in semiconductor manufacturing for several
technology generations.[1][2][3] These notes provide a comprehensive overview of the
properties, formation protocols, and characterization of TiSiz thin films for interconnect
applications.

Introduction to Titanium Silicide In ICs

As the dimensions of transistors in integrated circuits have scaled down, the resistance of
interconnects has become a significant factor limiting device performance.[4][5] Polysilicon, the
standard material for transistor gates, has a relatively high resistance, which leads to
undesirable RC delays. To mitigate this, a low-resistance material is formed on top of the
polysilicon gate and the source/drain regions. Refractory metal silicides, such as TiSiz, are
ideal for this application due to their low resistivity and stability at high processing
temperatures.[6]
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The salicide (self-aligned silicide) process is a key technology that enables the formation of
these contacts without requiring additional photolithography steps.[7][8] In this process, a thin
film of titanium is deposited over a fully formed transistor. Upon heating, the titanium reacts with
the exposed silicon of the gate, source, and drain to form TiSi2.[9] The unreacted titanium over
the insulating oxide regions is then selectively etched away, leaving silicide contacts only where
they are needed.[7]

Properties of Titanium Silicide (TiSi2) Phases

Titanium silicide exists in two primary crystalline phases, which have significantly different
electrical properties. The formation of the correct phase is critical for its application in 1Cs.[1]
[10]

o C49-TiSiz (Metastable Phase): This is the first phase to form at lower annealing
temperatures, typically between 450°C and 650°C.[1][6] It has a base-centered orthorhombic
crystal structure and a relatively high electrical resistivity, making it unsuitable for low-
resistance contacts.[11][12]

o CbH4-TiSiz (Stable Phase): A second, higher-temperature anneal (typically >650°C) is
required to transform the C49 phase into the stable C54 phase.[1][6] This phase has a face-
centered orthorhombic structure and a much lower resistivity, which is essential for high-
performance interconnects.[11][12] The C49 to C54 transformation is a nucleation-and-
growth process.[13]

The process window for forming the C54 phase is critical; temperatures above 900°C can lead
to agglomeration of the TiSiz film, where it becomes discontinuous and its resistance increases.

[1][]

Data Presentation: Properties of TiSi2 and Other
Silicides

Table 1: Electrical and Physical Properties of TiSi2 Phases
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Property C49-TiSiz2 C54-TiSi2 Reference(s)
Base-Centered Face-Centered

Crystal Structure . . [1][10]
Orthorhombic Orthorhombic

Formation
450°C - 650°C > 650°C [1][6]

Temperature

Thin Film Resistivity 60 - 70 pQ-cm 12 - 24 pQ-cm [1][11]

Stability Metastable Stable [1]

Silicon Consumption 2.27 nm Si per nm Ti 2.27 nm Si per nm Ti [1]

| Resulting Silicide Thickness | 2.51 nm Silicide per nm Ti | 2.51 nm Silicide per nm Ti |[1] |

Table 2: Comparison of Silicides for Interconnect Applications

Property TiSi2 (C54) CoSi2 NiSi Reference(s)
Resistivity 12 - 24 pQ-cm 10 - 25 pQ-cm 14 - 20 pQ-cm [1]
Thermal Stability ~ Good (up to

] Good Poor [1]
on Si ~900°C)
Mechanical (2 -2.25) x 10t° (8-10)x 10°

Low [1]

Stress dyne/cm? dyne/cm?
Silicon 0.904 nm Si/nm  1.03nm Si/nm 0.82 nm Si/nm 1
Consumption Silicide Silicide Silicide

| Reaction with SiOz | ~700°C | > 1000°C | ~600°C |[1] |

Experimental Protocols
Protocol 1: TiSi2 Formation via Two-Step Salicide

Process

This protocol describes a typical two-step rapid thermal annealing (RTA) process for forming

self-aligned C54-TiSi2 contacts on silicon wafers.
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Materials and Equipment:

Silicon wafer with patterned active areas (source/drain/gate) and oxide isolation regions.

Sputter deposition system (PVD).

Rapid Thermal Annealing (RTA) system with nitrogen (N2) ambient control.

Wet etching bench with selective etch solution (e.g., H202:NH4OH:H20 mixture).

Deionized (DI) water.
Procedure:
o Substrate Preparation:

o Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide
from the exposed silicon regions. A common method is a dilute hydrofluoric acid (HF) dip
followed by a DI water rinse and spin dry.

 Titanium Deposition:

o Load the wafer into a physical vapor deposition (PVD) or sputter system.

o Deposit a thin film of titanium, typically 30-40 nm thick, across the entire wafer surface.[14]
e First Anneal (C49 Formation):

o Transfer the wafer to the RTA system.

o Perform the first anneal at a relatively low temperature, around 650°C - 750°C, for 20-30
seconds in a nitrogen (N2) ambient.[14]

o Note: The nitrogen ambient is crucial as it causes the unreacted titanium over the oxide
regions to form a titanium nitride (TiN) layer, which aids in the subsequent selective etch
step.[9] This step forms the high-resistivity C49-TiSi2 phase on the silicon regions.

e Selective Etch:
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o Remove the wafer from the RTA system.

o Submerge the wafer in a selective wet etch solution (e.g., a mixture of H202, NH4OH, and
H20) to remove the TiN and any unreacted titanium from the oxide surfaces.[14] This
etchant does not significantly attack the newly formed TiSiz.

o Rinse thoroughly with DI water and dry the wafer.

o Second Anneal (C54 Transformation):
o Return the wafer to the RTA system.

o Perform the second, higher-temperature anneal at approximately 800°C - 900°C for 20-30
seconds in a nitrogen (N2) ambient.[14]

o This step provides the thermal energy required to convert the metastable C49-TiSiz into
the low-resistivity, stable C54-TiSi2 phase.[6]

Protocol 2: Characterization of TiSi2 Thin Films

1. Sheet Resistance Measurement (Four-Point Probe):

o Objective: To determine the average sheet resistance (Rs) of the formed silicide film, which
is a key indicator of the successful C49-to-C54 phase transformation.

e Procedure:
o Use a four-point probe measurement system.
o Place the probe head gently on the surface of the TiSiz film on a test area of the wafer.

o Apply a known current (I) through the outer two probes and measure the voltage (V)

across the inner two probes.

o The sheet resistance is calculated as Rs = (V/I) * k, where k is a geometric correction
factor (typically ~4.53 for a large film area).
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o A successful transformation to C54-TiSiz should yield a low sheet resistance (e.g., ~5
ohms/sq for a 30 nm film).[14]

2. Phase Identification (X-Ray Diffraction - XRD):

» Objective: To confirm the crystal structure of the formed titanium silicide and verify the
presence of the desired C54 phase.

e Procedure:
o Place the wafer sample in an X-ray diffractometer.
o Perform a scan over a range of 20 angles.
o The resulting diffraction pattern will show peaks corresponding to specific crystal planes.

o Compare the peak locations to standard powder diffraction files for C49-TiSi2 and C54-
TiSi2 to identify the phases present in the film.[15][16]

3. Morphological Analysis (SEM/TEM):
» Objective: To visually inspect the surface and interface morphology of the silicide film.
e Procedure:

o Scanning Electron Microscopy (SEM): Used to examine the top-down surface of the film. It
can reveal information about grain size, uniformity, and potential issues like agglomeration
or islanding.[15]

o Transmission Electron Microscopy (TEM): Requires preparing a cross-sectional sample of
the film. TEM provides high-resolution imaging of the silicide layer, the silicide-silicon
interface, and the film's thickness and grain structure.[15]

Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Salicide Process
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Caption: Workflow diagram of the two-step salicide process for TiSi2 formation.
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Diagram 2: TiSi2 Phase Transformation Pathway
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Caption: Temperature-driven phase transformation pathway for titanium silicide.

Diagram 3: Factors Influencing C54-TiSi2 Formation
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Caption: Key factors that promote or inhibit the C49-to-C54 TiSiz phase transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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